Tonalide

Descripción

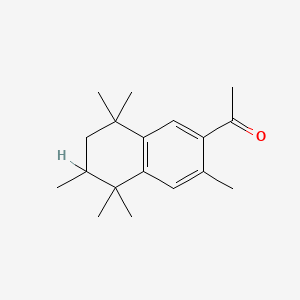

Structure

3D Structure

Propiedades

IUPAC Name |

1-(3,5,5,6,8,8-hexamethyl-6,7-dihydronaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O/c1-11-8-16-15(9-14(11)13(3)19)17(4,5)10-12(2)18(16,6)7/h8-9,12H,10H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRJTBAOUJJKDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(C1(C)C)C=C(C(=C2)C(=O)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041544 | |

| Record name | Tonalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid, Solid with an odor of musk; [HSDB] | |

| Record name | Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tonalid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

The boiling temperature at atmospheric pressure is 326 +/- 4 °C. | |

| Record name | Tonalide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.25 mg/L, temp not specified | |

| Record name | Tonalide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

The relative density will be between the bulk density and its density in molten form: 600 < D < 960 kg/cu m | |

| Record name | Tonalide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000512 [mmHg], 5.12X10-4 mm Hg, temp not specified | |

| Record name | Tonalid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tonalide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystalline solid, Solid | |

CAS No. |

21145-77-7, 1506-02-1 | |

| Record name | Tonalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21145-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5,6,7,8-Tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1506-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl hexamethyl tetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001506021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tonalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021145777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1506-02-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tonalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL HEXAMETHYL TETRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/360Q8Z01IP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tonalide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

54.5 °C | |

| Record name | Tonalide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Tonalide chemical structure and properties

An In-depth Technical Guide to Tonalide: Chemical Structure, Properties, and Analysis

Introduction

This compound, also known by its trade names Fixolide and AHTN (7-Acetyl-1,1,3,4,4,6-hexamethyltetralin), is a synthetic polycyclic musk widely utilized as a fragrance ingredient in a vast array of consumer products.[1] Its popularity in cosmetics, detergents, perfumes, and other personal care items stems from its persistent, warm, and powdery musk scent, as well as its efficacy as a fragrance fixative.[2][3] Chemically classified as a tetralin ketone, this compound has been a significant component of the fragrance industry since its discovery in 1954.[2][3]

This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis, metabolic pathways, toxicological profile, and a standard analytical protocol for its detection. This document is intended for researchers, scientists, and professionals in drug development and environmental science who require detailed technical information on this compound.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] Its chemical identity and key physicochemical properties are summarized in the tables below. It is important to note that two CAS numbers, 21145-77-7 and 1506-02-1, are assigned to this compound. This is due to an initial error in the reported molecular structure by one company, which was subsequently corrected; both numbers refer to the same chemical substance.[4][5]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1-(5,6,7,8-Tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)ethanone[6] |

| Synonyms | This compound, AHTN, Fixolide, Musk Tetralin[4] |

| CAS Number | 21145-77-7, 1506-02-1[7][8] |

| Molecular Formula | C₁₈H₂₆O[9] |

| Molecular Weight | 258.40 g/mol [4][9] |

| Chemical Structure |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White crystalline powder or chunks | [1][4] |

| Melting Point | 50–60 °C | [1][10] |

| Boiling Point | ~326 °C at 1 atm | [10][11] |

| Water Solubility | 1.25 mg/L at 25 °C | [5][11] |

| logP (Octanol/Water Partition Coefficient) | 5.3 - 5.7 | [5][11] |

| Vapor Pressure | 0.0682 Pa at 25 °C | [11] |

| Flash Point | >100 °C | [7][10] |

| Solubility in Organic Solvents | Soluble in ethanol, chloroform, and ethyl acetate | [10][12] |

Synthesis of this compound

The commercial synthesis of this compound is typically achieved through a two-step process involving a Friedel-Crafts reaction followed by acetylation.

-

Alkylation/Cyclization: The first step involves the reaction of p-cymene (B1678584) with an alkene, such as 3,3-dimethyl-1-butene (B1661986) or 2,3-dimethyl-1-butene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[13][14] This reaction forms the hexamethyltetralin intermediate.

-

Acetylation: The intermediate is then acetylated using an acetylating agent, such as acetyl chloride or chloroacetic acid, again in the presence of a Lewis acid catalyst, to yield the final this compound product.[13][15]

References

- 1. ewg.org [ewg.org]

- 2. ewg.org [ewg.org]

- 3. fraterworks.com [fraterworks.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. oekotoxzentrum.ch [oekotoxzentrum.ch]

- 6. Enantiomeric analysis of polycyclic musks in water by chiral gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TONALID [ventos.com]

- 8. musk tetralin [thegoodscentscompany.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. academic.oup.com [academic.oup.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. researchgate.net [researchgate.net]

- 13. ScenTree - this compound® (CAS N° 1506-02-1) [scentree.co]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Tonalide and Its Impurities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Tonalide (AHTN), a widely used synthetic musk fragrance. It details the primary synthesis pathway, discusses the formation of impurities, and provides experimental protocols for its preparation and analysis. This document is intended for researchers, scientists, and professionals involved in chemical synthesis and drug development who require a thorough understanding of this compound's chemistry.

Core Synthesis Pathway: A Two-Step Friedel-Crafts Approach

The industrial synthesis of this compound is predominantly a two-step process involving Friedel-Crafts reactions. The first step is a Friedel-Crafts alkylation to form the intermediate 1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (HMT). This is followed by a Friedel-Crafts acylation to yield the final product, 7-acetyl-1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (this compound).

Step 1: Friedel-Crafts Alkylation to form HMT

The initial step involves the reaction of p-cymene (B1678584) with an olefin, typically 2,3-dimethyl-1-butene, in the presence of a Lewis acid catalyst. tert-Butyl chloride is often used as a hydrogen scavenger.

Step 2: Friedel-Crafts Acylation to form this compound (AHTN)

The intermediate HMT is then acylated using an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst to produce this compound.

Quantitative Data on this compound Synthesis

The efficiency of this compound synthesis can vary depending on the specific reaction conditions and methodologies employed. Below is a summary of reported yields and purity levels from various sources.

| Step | Reactants | Catalyst/Solvent | Yield (%) | Purity (%) | Source |

| Overall | p-Cymene, 2,3-dimethyl-1-butene, tert-butyl chloride, Acetyl chloride | Mixed Lewis acid / Ether solvent | ~85 | ≥98 | --INVALID-LINK-- |

| HMT Synthesis (Batch) | p-Cymene, 2,3-dimethyl-1-butene | Optimized catalyst | 55-59 | - | Globe Thesis |

| HMT Synthesis (Continuous) | p-Cymene, 2,3-dimethyl-1-butene | Optimized catalyst | 63 | - | Globe Thesis |

| AHTN Synthesis | HMT, Acetyl chloride | Optimized catalyst and solvent | 97 | - | Globe Thesis |

| Friedel-Crafts Alkylation (Microreactor) | - | AlCl₃ | 44.15 | - | ResearchGate |

| Friedel-Crafts Acylation (Microreactor) | - | AlCl₃ | 97.55 | - | ResearchGate |

Impurities in this compound Synthesis

The formation of impurities is a critical aspect to consider in the synthesis of this compound. The nature of Friedel-Crafts reactions can lead to the generation of several byproducts, primarily positional isomers and products of polyalkylation. The technical grade of this compound is a racemic mixture of its enantiomers.[1][2]

Isomeric Impurities

The electrophilic substitution on the p-cymene ring can occur at different positions, leading to the formation of structural isomers of this compound. The substitution pattern is influenced by the directing effects of the alkyl groups on the aromatic ring. While the desired product is the 7-acetyl isomer, other isomers can also be formed. The exact isomeric profile can depend on the catalyst and reaction conditions.

Polyalkylation and Other Byproducts

Friedel-Crafts alkylation reactions are known to be susceptible to polyalkylation, where the initial product, being more nucleophilic than the starting material, undergoes further alkylation.[3] This can lead to the formation of di- and tri-alkylated cymene derivatives. Additionally, carbocation rearrangements of the alkylating agent can occur, leading to a mixture of products.[3]

In the acylation step, while less common than in alkylation, polyacylation can occur under forcing conditions. Other potential side reactions include the cleavage of alkyl groups from the aromatic ring.

Experimental Protocols

The following are generalized experimental protocols based on available literature. Researchers should optimize these procedures for their specific laboratory conditions and safety protocols.

Synthesis of 1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene (HMT)

Materials:

-

p-Cymene

-

2,3-Dimethyl-1-butene

-

tert-Butyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃) or Zinc Chloride (ZnCl₂)

-

Anhydrous solvent (e.g., cyclohexane, dichloromethane)

-

Concentrated sulfuric acid or hydrochloric acid (optional, as part of mixed catalyst)

Procedure:

-

In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser, a suspension of the Lewis acid catalyst in the anhydrous solvent is prepared. If a mixed catalyst is used, the acids are combined.

-

A mixture of p-cymene, 2,3-dimethyl-1-butene, and tert-butyl chloride is added dropwise to the catalyst suspension at a controlled temperature (e.g., 20-25°C).

-

The reaction mixture is stirred for a specified period (e.g., 1-2 hours) after the addition is complete.

-

The reaction is quenched by carefully adding it to ice-water.

-

The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., sodium sulfate).

-

The solvent is removed under reduced pressure, and the crude HMT is purified by vacuum distillation.

Synthesis of this compound (AHTN)

Materials:

-

1,1,3,4,4,6-Hexamethyl-1,2,3,4-tetrahydronaphthalene (HMT)

-

Acetyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

In a reaction vessel, a suspension of anhydrous AlCl₃ in the anhydrous solvent is prepared and cooled (e.g., to 0°C).

-

A solution of HMT and acetyl chloride in the anhydrous solvent is added dropwise to the AlCl₃ suspension while maintaining the low temperature.

-

After the addition, the reaction mixture is allowed to warm to room temperature and stirred for a set time (e.g., 1-3 hours).

-

The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed sequentially with water, dilute sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent.

-

The solvent is evaporated to yield crude this compound.

Purification of this compound

Crude this compound can be purified by recrystallization. A common method involves dissolving the crude product in a hot solvent mixture, such as ethanol (B145695) and water, followed by cooling to induce crystallization. The purified this compound crystals are then collected by filtration and dried. A purity of >98% can be achieved with this method.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of this compound and its impurities.

Sample Preparation

A dilute solution of the this compound sample is prepared in a suitable solvent, such as acetone (B3395972) or hexane. An internal standard may be added for quantitative analysis.

GC-MS Method

A typical GC-MS method for the analysis of synthetic musks can be adapted for this compound impurity profiling.

Workflow for GC-MS Analysis:

Illustrative GC-MS Parameters:

-

Gas Chromatograph: Equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[4]

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector, with an appropriate injection volume and split ratio.

-

Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, an initial temperature of 50-80°C, ramped to a final temperature of 280-300°C.

-

Mass Spectrometer: An electron ionization (EI) source is typically used. Data can be acquired in full scan mode for identification of unknown impurities and in selected ion monitoring (SIM) mode for quantification of known impurities.

Data Analysis: The identification of impurities is achieved by comparing their mass spectra with reference spectra in a library (e.g., NIST). The fragmentation patterns of the parent this compound molecule and its potential isomers will be key to their identification. Quantification is performed by integrating the peak areas of the target compounds and comparing them to the internal standard.

This guide provides a comprehensive foundation for understanding the synthesis and impurity profile of this compound. For specific applications, further optimization of the described methods and detailed structural elucidation of any identified impurities will be necessary.

References

history of Tonalide use in consumer products

An In-depth Technical Guide on the History and Use of Tonalide (B74961) in Consumer Products

Introduction

This compound, also known by its chemical name 1-(3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydro-2-naphthalenyl) ethanone (B97240) and trade names such as Fixolide, is a synthetic polycyclic musk (PCM) that has played a significant role in the fragrance industry for decades.[1] Discovered in 1954 by chemists at Polak's Frutal Works (PFW), it rose to prominence as a cost-effective and versatile ingredient, valued for its persistent, sweet, and musky aroma.[1][2] This guide provides a comprehensive overview of the history of this compound's use in consumer products, its chemical properties, synthesis, analytical detection methods, and the environmental and health concerns that have influenced its usage and regulation.

A Historical Perspective on this compound

The development of this compound was a result of structure-odor relationship research aimed at creating new musk fragrances.[1] The initial synthesis in 1954 was serendipitous, producing a tetralin-based ketone instead of the intended indane derivative due to an unexpected molecular rearrangement.[1] Despite the initial misidentification of its structure, the resulting compound exhibited a desirable musk character and was patented on October 11, 1954.[1]

By the 1980s, this compound had become the second most widely used polycyclic musk after Galaxolide, finding its way into numerous iconic fine fragrances, including Christian Dior's Fahrenheit (1988), where it was used at a concentration of up to 11%.[1] Its popularity stemmed from its excellent stability, solubility in alcohol, and its ability to act as a fixative, prolonging the scent of other fragrance components.[3][4] However, growing concerns in the 1990s and 2000s regarding its environmental persistence and potential for bioaccumulation led to a decline in its use and increased regulatory scrutiny.[1][5][6]

Applications in Consumer Products

This compound's versatile scent profile and fixative properties led to its incorporation into a wide array of consumer goods.[3] Its primary applications can be categorized as follows:

-

Fine Fragrances: It was a key component in many perfumes and colognes, particularly in masculine and fougère compositions, valued for its ability to provide a warm, musky base note.[1][7]

-

Personal Care Products: this compound was extensively used in soaps, body lotions, deodorants, and hair care products to impart a clean and lasting fragrance.[2][3][8]

-

Household Products: As a stable and cost-effective fragrance, it was a popular choice for laundry detergents, fabric softeners, and air fresheners.[2][9] Its insolubility in water made it particularly effective in rinse-off products like laundry detergents, as the scent would remain on the fabric.[2]

Quantitative Data

The widespread use of this compound is reflected in its production volumes and its measured concentrations in consumer products and the environment.

Table 1: Production and Regulatory Information

| Parameter | Value/Information | Reference |

| OECD Status | High Production Volume (HPV) chemical (2004) | [9] |

| European Production (ca. 2008) | 1,000 - 5,000 tonnes per year | [9] |

| EU Cosmetic Regulation | Restricted under Annex III of Regulation 1223/2009/EC | [10] |

Table 2: this compound Concentration in Consumer Products

| Product Category | Maximum Reported Concentration | Reference |

| Fine Fragrance (e.g., Dior Fahrenheit) | 11% (110 mg/g) | [1] |

| Body Lotions, Perfumes, Deodorants | 8 mg/g | [11] |

| EU Maximum Allowable Concentrations | ||

| Fine Fragrance | 2.5% | [10] |

| Leave-on Hydroalcoholic Products | 1.0% | [10] |

| Fragrance Cream | 0.5% | [10] |

| Rinse-off Products | 0.2% | [10] |

| Other Leave-on Products | 0.1% | [10] |

Table 3: Environmental and Human Biomonitoring Data

| Matrix | Concentration Range | Reference |

| Environmental | ||

| River Water (Australia) | Up to 2 µg/L | |

| Biosolids (Global) | 0.032 - 427 mg/kg | |

| Soil (International) | 0.002 - 0.058 mg/kg dry weight | |

| Human Tissues | ||

| Breast Milk | 0.59 - 53 µg/kg | [10] |

| Adipose Tissue | 1 - 72 µg/kg fat | [10] |

| Blood | Up to 247 ng/L | [10] |

Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound is typically a two-step process involving Friedel-Crafts reactions.[12][13][14]

-

Alkylation: The first step involves the cyclization of raw materials, such as p-cymene (B1678584) and an olefin like 2,3-dimethyl-1-butene, in the presence of a Lewis acid catalyst (e.g., aluminum trichloride) to form the intermediate hexamethyl tetralin (HMT).[12][13]

-

Acylation: The HMT intermediate is then acetylated using an acetylating agent like acetyl chloride, again catalyzed by a Lewis acid, to yield the final product, this compound.[12][13] The product is then purified, often through crystallization.[12]

Analytical Detection in Environmental and Biological Matrices

The detection and quantification of this compound at trace levels require sensitive analytical techniques due to its presence in complex matrices. A common methodology involves sample extraction, cleanup, and instrumental analysis.[15][16]

-

Extraction: this compound is isolated from the sample matrix (e.g., water, soil, tissue) using techniques like solid-phase extraction (SPE) for aqueous samples or solvent extraction for solid and biological samples.[15][16]

-

Cleanup and Concentration: The extract is purified to remove interfering co-extracted substances. This is often achieved using adsorption chromatography. The sample is then concentrated to increase the analyte concentration to detectable levels.[16]

-

Instrumental Analysis: The purified and concentrated extract is analyzed using Gas Chromatography (GC) coupled with a detector, most commonly a Mass Spectrometer (GC-MS) for high selectivity and sensitivity, or a Flame Ionization Detector (FID).[15][16]

Environmental Fate and Toxicological Concerns

This compound's chemical properties, particularly its lipophilicity (high octanol-water partition coefficient, Log Kow), contribute to its environmental behavior.[9] When released into the environment, primarily through wastewater from the use of consumer products, it tends to partition from water into sludge, sediment, and biota.[9]

Key concerns associated with this compound include:

-

Persistence: this compound is resistant to degradation in the environment, leading to its long-term presence in various environmental compartments.

-

Bioaccumulation: Due to its lipophilic nature, this compound can accumulate in the fatty tissues of organisms, including humans, as evidenced by its detection in adipose tissue and breast milk.[5][6][10][17]

-

Endocrine Disruption: Some studies have suggested that this compound may possess weak endocrine-disrupting activity, potentially interfering with hormone systems.[10][8][17] Although in vitro studies have shown weak effects, in vivo studies have not demonstrated significant activity at relevant exposure levels.[10]

-

Ecotoxicity: this compound can be toxic to aquatic organisms, and its transformation products in the environment may, in some cases, be more bioaccumulative and toxic than the parent compound.[5][6]

These concerns have prompted regulatory bodies, such as the European Union, to restrict the concentrations of this compound allowed in cosmetic products to mitigate human and environmental exposure.[10][18]

Conclusion

This compound has a rich history as a cornerstone of the modern fragrance industry, shaping the olfactory landscape of countless consumer products for over half a century. Its journey from a serendipitous discovery to a high-production-volume chemical, and its subsequent partial decline due to environmental concerns, provides a compelling case study in the lifecycle of a synthetic chemical. For researchers and scientists, the story of this compound underscores the evolving interplay between chemical innovation, consumer demand, and the increasing importance of environmental stewardship and toxicological assessment in product development. The data and protocols outlined in this guide offer a technical foundation for understanding the legacy and ongoing scientific relevance of this significant fragrance ingredient.

References

- 1. This compound (21145-77-7) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. fraterworks.com [fraterworks.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Bioaccumulation and ecotoxicity increase during indirect photochemical transformation of polycyclic musk this compound: A modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 7. ScenTree - this compound® (CAS N° 1506-02-1) [scentree.co]

- 8. safecosmetics.org [safecosmetics.org]

- 9. oekotoxzentrum.ch [oekotoxzentrum.ch]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. Concentrations of synthetic musk compounds in personal care and sanitation products and human exposure profiles through dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Study on Synthesis of this compound Musk and Karanal - Master's thesis - Dissertation [dissertationtopic.net]

- 13. CN101200419A - Method for synthesizing musk this compound - Google Patents [patents.google.com]

- 14. Preparation method of industrial musk this compound - Eureka | Patsnap [eureka.patsnap.com]

- 15. nanobioletters.com [nanobioletters.com]

- 16. env.go.jp [env.go.jp]

- 17. ewg.org [ewg.org]

- 18. oneseedperfumes.com [oneseedperfumes.com]

Tonalide: An In-depth Technical Guide to its Environmental Persistence and Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tonalide (B74961) (AHTN), a synthetic polycyclic musk, has been widely used as a fragrance ingredient in a variety of consumer products, leading to its ubiquitous presence in the environment.[1] Due to its chemical properties, this compound exhibits significant environmental persistence and a potential for bioaccumulation. This technical guide provides a comprehensive overview of the environmental fate of this compound, detailing its persistence in various environmental compartments and the mechanisms of its degradation. Quantitative data from numerous studies are consolidated into comparative tables, and detailed experimental protocols for key analytical and degradation studies are provided. Furthermore, this guide employs visualizations to illustrate critical degradation pathways and experimental workflows, offering a thorough resource for researchers and professionals in environmental science and drug development.

Environmental Persistence and Partitioning

This compound is characterized by its high lipophilicity, with a log Kow value ranging from 5.4 to 5.7, and low water solubility.[2] These properties govern its partitioning behavior in the environment, leading to its accumulation in soil, sediment, and biota.[3] this compound is considered persistent in soil and is only slowly degraded in water.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Registry Number | 21145-77-7, 1506-02-1 | [3] |

| Molecular Formula | C₁₈H₂₆O | [4] |

| Molecular Weight | 258.4 g/mol | [4] |

| Log K | 5.4 - 5.7 | [2] |

| Water Solubility | 1.25 mg/L | [2] |

| Henry's Law Constant | 37.1 Pa·m³/mol (at 25°C) | [3] |

| Soil Organic Carbon-Water Partitioning Coefficient (log K | 3.76 - 4.9 | [2] |

Table 2: Environmental Persistence of this compound

| Environmental Compartment | Half-life (t | Reference |

| Soil (Field study) | 336 days | [3] |

| Soil (Laboratory study) | > 180 days | [3] |

| River Water (with activated sludge) | 9 days | [3] |

| Activated Sludge (Die-away test) | 12 - 24 hours (primary degradation) | [2] |

| Lake Water (Photodegradation) | ~ 4 hours | [2] |

| Water (UV irradiation, 245 nm) | < 5 minutes | [2] |

Degradation Pathways

This compound undergoes degradation in the environment through several pathways, including biodegradation, photodegradation, and chemical oxidation. The efficiency of these processes is highly dependent on environmental conditions.

Biodegradation

This compound is not readily biodegradable according to standard OECD tests (301B and 302C), with studies showing 0% degradation over 28 days.[3] However, it can undergo primary biodegradation in simulated sewage treatment plant (STP) conditions and in river water. In a continuous activated sludge test, 87.5% of this compound was removed, with biotransformation accounting for nearly half of this removal.[2][3] The primary degradation involves the transformation of the parent compound into more polar metabolites, although complete mineralization is slow.[3]

Photodegradation

Photodegradation is a significant pathway for the removal of this compound from aquatic environments. It can occur through two main mechanisms:

-

Direct Photolysis: this compound can absorb UV light, leading to its degradation. Studies have shown that under UV irradiation (254 nm), this compound can be rapidly degraded.[2]

-

Indirect Photochemical Transformation: In natural waters, this compound can be degraded by reacting with photochemically produced reactive species, such as hydroxyl radicals (•OH).[4] This process can lead to the formation of various transformation products.[5]

Chemical Oxidation

Advanced oxidation processes (AOPs) have been shown to be effective in degrading this compound.

-

Ozonation: Ozone reacts with this compound, although the reaction rate is relatively slow (rate constant of 8 M⁻¹s⁻¹).[6]

-

UV/Chlorine Process: The combination of UV irradiation and free chlorine is a highly effective method for this compound degradation. This process involves direct photolysis and attack by reactive species such as hydroxyl radicals (•OH) and reactive chlorine species (e.g., ClO•).

Experimental Protocols

Analysis of this compound in Environmental Samples

The quantification of this compound in environmental matrices typically involves extraction, cleanup, and instrumental analysis.

Protocol: Solid Phase Extraction (SPE) and Gas Chromatography-Mass Spectrometry (GC-MS) for Water Samples

-

Sample Preparation: Filter water samples through a 0.45 µm membrane filter.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

-

Sample Loading: Pass the filtered water sample through the conditioned SPE cartridge.

-

Elution: Elute the adsorbed this compound from the cartridge using a suitable organic solvent (e.g., hexane (B92381) or a mixture of dichloromethane (B109758) and hexane).

-

Concentration: Concentrate the eluate under a gentle stream of nitrogen.

-

GC-MS Analysis: Analyze the concentrated extract using a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60-80°C), ramp up to a higher temperature (e.g., 280-300°C).

-

MS Detection: Use selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.

-

Ready Biodegradability Test (OECD 301B)

This test evaluates the potential for a chemical to be readily biodegradable under aerobic conditions.

Protocol: CO₂ Evolution Test (Modified Sturm Test)

-

Test Setup: Prepare a mineral medium containing the test substance (this compound) at a concentration of 10-20 mg of total organic carbon (TOC) per liter.

-

Inoculum: Inoculate the medium with activated sludge from a domestic wastewater treatment plant.

-

Aeration: Aerate the test vessels with CO₂-free air.

-

CO₂ Trapping: Pass the effluent air through a series of absorption bottles containing a known concentration of barium hydroxide (B78521) or sodium hydroxide to trap the CO₂ produced.

-

Incubation: Incubate the test vessels in the dark at a constant temperature (20-25°C) for 28 days.

-

Analysis: Periodically titrate the contents of the absorption bottles to determine the amount of CO₂ produced.

-

Calculation: Calculate the percentage of biodegradation by comparing the cumulative amount of CO₂ produced with the theoretical maximum amount (ThCO₂) calculated from the chemical formula of this compound. A substance is considered readily biodegradable if it reaches the pass level of 60% ThCO₂ within a 10-day window during the 28-day test period.

Bioaccumulation in Fish (OECD 305)

This test determines the bioconcentration factor (BCF) of a substance in fish.

Protocol: Aqueous Exposure Bioconcentration Test

-

Test Organisms: Use a suitable fish species (e.g., zebrafish, rainbow trout) and acclimate them to the test conditions.

-

Uptake Phase: Expose the fish to a constant, sublethal concentration of ¹⁴C-labeled this compound in a flow-through system for a defined period (e.g., 28 days).

-

Depuration Phase: Transfer the fish to a clean, this compound-free medium and monitor their depuration for a defined period.

-

Sampling: Sample fish and water at regular intervals during both the uptake and depuration phases.

-

Analysis: Analyze the concentration of this compound (and its metabolites if using radiolabeled compound) in the fish tissue and water samples.

-

BCF Calculation: Calculate the bioconcentration factor (BCF) as the ratio of the concentration of the test substance in the fish (at steady-state) to its concentration in the water. For the parent compound alone, a BCF of 597 L/kg wet weight has been reported.[3]

Conclusion

This compound is a persistent environmental contaminant due to its widespread use and resistance to degradation. While it is not readily biodegradable, it can be transformed and slowly removed from the environment through a combination of biodegradation, photodegradation, and chemical oxidation processes. Its high lipophilicity leads to its partitioning into soil, sediment, and biota, with a moderate potential for bioaccumulation in aquatic organisms. Understanding the environmental fate of this compound is crucial for assessing its ecological risk and developing effective remediation strategies. The experimental protocols and data presented in this guide provide a foundational resource for researchers and professionals working to address the challenges posed by persistent organic pollutants like this compound.

References

- 1. ewg.org [ewg.org]

- 2. oekotoxzentrum.ch [oekotoxzentrum.ch]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. researchgate.net [researchgate.net]

- 5. human-exposome.com [human-exposome.com]

- 6. Elimination of the musk fragrances galaxolide and this compound from wastewater by ozonation and concomitant stripping - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Bioaccumulation Potential of Tonalide in Aquatic Life

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tonalide (B74961) (AHTN), a synthetic polycyclic musk, is extensively utilized as a fragrance additive in a wide array of personal care and household products. Its pervasive use and inefficient removal during wastewater treatment processes lead to its frequent detection in aquatic ecosystems. The lipophilic nature of this compound, characterized by a log Kow between 5.4 and 5.7, raises significant concerns regarding its propensity for bioaccumulation within aquatic organisms.[1] This accumulation poses a potential threat to the health of aquatic ecosystems and may present a risk to human health through the consumption of contaminated seafood. This technical guide offers a detailed examination of this compound's bioaccumulation potential, consolidating key quantitative findings, outlining established experimental methodologies, and illustrating the pertinent biological pathways affected by its presence.

Quantitative Data on Bioaccumulation

The bioaccumulation of this compound has been a subject of numerous scientific investigations, with the Bioconcentration Factor (BCF) serving as a critical parameter for evaluating its capacity to accumulate in organisms directly from the water column.

Table 1: Bioconcentration and Ecotoxicity Data for this compound in Various Aquatic Species

| Organism | Species | Parameter | Value | Test Guideline | Tissue/Endpoint | Reference |

| Fish | Lepomis macrochirus (Bluegill Sunfish) | BCF (whole fish, parent compound) | 597 L/kg wet weight | OECD TG 305E | Whole body | [1][2] |

| Fish | Lepomis macrochirus (Bluegill Sunfish) | BCF (edible tissue, parent compound) | 258 ± 1 L/kg wet weight | OECD TG 305E | Edible tissue | [1] |

| Fish | Lepomis macrochirus (Bluegill Sunfish) | BCF (non-edible tissue, parent compound) | 845 ± 28 L/kg wet weight | OECD TG 305E | Non-edible tissue | [1] |

| Midge | Chironomus riparius | 28-day NOEC (emergence ratio) | 100 mg/kg dry weight | OECD TG 218 | Emergence | [1] |

| Amphipod | Hyalella azteca | 28-day NOEC (biomass) | 18.2 mg/kg dry weight | - | Biomass | [1] |

| Worm | Lumbriculus variegatus | 28-day NOEC (biomass) | 7.1 mg/kg dry weight | - | Biomass | [1] |

| Clam | Ruditapes philippinarum | - | Increased Lipid Peroxidation and DNA damage | 21-day exposure | Digestive gland | [3] |

| Zebrafish | Danio rerio | - | Decreased catalase activity, increased lipid peroxidation | 2-month exposure | Whole body | [4][5] |

Experimental Protocols

The use of standardized and validated experimental protocols is fundamental for the accurate assessment of a chemical's bioaccumulation potential. The following sections provide detailed descriptions of the key test guidelines referenced in the study of this compound.

Bioconcentration in Fish: OECD Test Guideline 305

This internationally recognized guideline provides a framework for determining the bioconcentration of chemicals in fish.

-

Test Principle: The methodology involves two distinct phases: an uptake phase, where fish are exposed to a constant, sublethal concentration of the test substance, followed by a depuration phase in a clean medium. The concentration of the test substance is measured in the fish tissue and the water at regular intervals throughout both phases to calculate the rate of uptake and elimination, which are then used to determine the bioconcentration factor (BCF).

-

Test Organisms: Commonly employed species include Danio rerio (Zebrafish), Lepomis macrochirus (Bluegill Sunfish), and Oncorhynchus mykiss (Rainbow Trout).

-

Exposure Conditions: To ensure consistent exposure, the test is preferably conducted under flow-through conditions. The uptake phase typically extends for 28 days, or until a steady-state concentration is achieved in the fish. The subsequent depuration phase is of a similar duration.

-

Analytical Methods: Accurate quantification of this compound in both water and fish tissue samples is crucial. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and highly sensitive analytical technique for this purpose.

-

Data Analysis: The BCF is calculated as the ratio of the chemical's concentration in the fish to its concentration in the water at steady state. Alternatively, a kinetic BCF can be derived from the uptake and depuration rate constants.

Experimental workflow for OECD TG 305.

Sediment-Water Chironomid Toxicity Test: OECD Test Guideline 218

This guideline details a method for assessing the chronic toxicity of sediment-bound chemicals to the larval stages of chironomids.

-

Test Principle: First-instar chironomid larvae are exposed for 28 days to a sediment that has been artificially contaminated (spiked) with the test substance. The primary endpoints measured are the rate of emergence of adult midges and their development time.

-

Test Organism: Chironomus riparius is a frequently used test species due to its ecological relevance and ease of culture.

-

Exposure Conditions: The test is performed in beakers containing the spiked sediment and overlying water, maintained under controlled laboratory conditions of temperature and light. A formulated artificial sediment is often used to ensure consistency.

-

Endpoints: The key endpoints are the total number of emerged adults and the time to emergence. These data are used to derive effect concentrations (ECx) and the no-observed-effect concentration (NOEC).

Experimental workflow for OECD TG 218.

Biological Signaling Pathways

This compound exposure has been linked to adverse biological effects, primarily through the induction of oxidative stress and the disruption of the endocrine system.

Oxidative Stress Pathway

This compound can disrupt the delicate balance between the generation of reactive oxygen species (ROS) and the antioxidant defense mechanisms within aquatic organisms, leading to a state of oxidative stress. This can result in cellular damage, including lipid peroxidation and DNA damage. The Nrf2-Keap1 pathway is a critical cellular defense mechanism activated in response to oxidative stress.

This compound-induced oxidative stress and the Nrf2-Keap1 pathway.

Endocrine Disruption Pathway

This compound is recognized as a potential endocrine-disrupting chemical (EDC) due to its ability to interfere with the normal functioning of the endocrine system. A primary mechanism of concern is its interaction with the estrogen signaling pathway. In fish, the synthesis of vitellogenin (Vtg), a precursor to egg yolk proteins, is under the control of estrogen and serves as a highly sensitive biomarker for exposure to estrogenic substances.

This compound's potential mechanism of endocrine disruption.

Conclusion

The scientific evidence strongly suggests that this compound possesses a moderate potential for bioaccumulation in aquatic organisms, with fish being a particularly susceptible group.[2] Its chemical properties of persistence and lipophilicity drive its accumulation in various environmental compartments. The demonstrated capacity of this compound to trigger oxidative stress and disrupt endocrine functions underscores the importance of ongoing environmental monitoring and comprehensive risk assessment for this widely used fragrance compound. The standardized methodologies and mechanistic insights presented in this guide offer a robust foundation for researchers and environmental professionals to further investigate the ecological fate and toxicological effects of this compound and other emerging contaminants of concern.

References

- 1. oekotoxzentrum.ch [oekotoxzentrum.ch]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. researchgate.net [researchgate.net]

- 4. Long-term exposure to polycyclic musk this compound – A potential threat to juvenile zebrafish (Danio rerio)? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agriculturejournals.cz [agriculturejournals.cz]

Tonalide's Mechanism of Action as a Potential Endocrine Disruptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tonalide (AHTN), a synthetic polycyclic musk, has been widely used as a fragrance ingredient in a variety of consumer products. Its persistence in the environment and detection in human tissues have raised concerns about its potential to act as an endocrine disruptor. This technical guide provides an in-depth analysis of the available scientific data on the mechanisms by which this compound may interfere with the endocrine system. The focus is on its interactions with steroid hormone receptors and its effects on steroidogenesis, providing a comprehensive resource for researchers and professionals in the fields of toxicology, endocrinology, and drug development.

Core Mechanisms of Endocrine Disruption

This compound has been shown to exert weak but measurable effects on multiple endocrine pathways, primarily through its interaction with steroid hormone receptors. The primary mechanisms of action identified are weak anti-estrogenic, anti-androgenic, and anti-progestogenic activities. Furthermore, there is evidence to suggest that this compound can interfere with the biosynthesis of steroid hormones.

Estrogenic and Anti-Estrogenic Activity

In vitro studies have demonstrated that this compound possesses very weak estrogenic activity, primarily acting as an agonist for the human estrogen receptor alpha (hERα) at high concentrations.[1] However, its more pronounced effect appears to be as an antagonist of the estrogen receptor beta (hERβ).

Table 1: Estrogenic and Anti-Estrogenic Activity of this compound

| Assay Type | Receptor | Species | Cell Line | Endpoint | Result (IC50/EC50) | Reference |

| Reporter Gene Assay | hERβ | Human | HEK293 | Antagonism | 3.2 µM | Schreurs et al., 2005 |

| E-screen Assay | ER | Human | MCF-7 | Agonism | Weakly positive at 10 µM | Bitsch et al., 2002 |

Androgenic and Anti-Androgenic Activity

This compound has been identified as a weak antagonist of the androgen receptor (AR). It is reported to be at least 20 times less potent than the known androgen antagonist vinclozolin.[1]

Table 2: Anti-Androgenic Activity of this compound

| Assay Type | Receptor | Species | Cell Line | Endpoint | Result (IC50) | Reference |

| Reporter Gene Assay | AR | Human | U2-OS | Antagonism | 4.1 µM | Schreurs et al., 2005 |

Progestogenic and Anti-Progestogenic Activity

This compound has demonstrated weak antagonistic activity towards the progesterone (B1679170) receptor (PR). It is estimated to be approximately 4000 times less potent than the anti-progestogenic drug mifepristone.[1]

Table 3: Anti-Progestogenic Activity of this compound

| Assay Type | Receptor | Species | Cell Line | Endpoint | Result (IC50) | Reference |

| Reporter Gene Assay | PR | Human | U2-OS | Antagonism | 0.2 µM | Schreurs et al., 2005 |

Effects on Steroidogenesis

In vitro studies using the H295R human adrenocortical carcinoma cell line have indicated that this compound can inhibit the production of steroid hormones, including progesterone and cortisol.[2] This suggests a potential interference with the enzymes involved in the steroidogenic pathway. However, detailed quantitative data on the concentration-dependent effects on a wide range of steroid hormones are limited.

Experimental Protocols

Estrogen Receptor (ER) Competitive Binding Assay

This assay is designed to determine the ability of a test chemical to compete with a radiolabeled ligand for binding to the estrogen receptor.

1. Preparation of Rat Uterine Cytosol:

-

Uteri from ovariectomized Sprague-Dawley rats are excised, trimmed of fat and connective tissue, and weighed.

-

The tissue is homogenized in an ice-cold Tris-EDTA-DTT-Glycerol (TEDG) buffer.

-

The homogenate is centrifuged at a low speed to remove cellular debris, followed by a high-speed centrifugation to pellet the microsomal fraction, leaving the cytosol containing the ER as the supernatant.

2. Competitive Binding Reaction:

-

A constant concentration of radiolabeled estradiol (B170435) (e.g., [³H]E₂) is incubated with a fixed amount of uterine cytosol protein.

-

Increasing concentrations of the unlabeled test chemical (competitor) are added to the incubation tubes.

-

The reaction is incubated to allow for competitive binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

Hydroxylapatite (HAP) slurry is added to the incubation tubes to adsorb the ER-ligand complexes.

-

The HAP is washed to remove the unbound radiolabeled ligand.

4. Quantification and Data Analysis:

-

The radioactivity of the bound ligand is measured using liquid scintillation counting.

-

A competition curve is generated by plotting the percentage of bound radiolabeled estradiol against the logarithm of the competitor concentration.

-

The IC50 value (the concentration of the test chemical that inhibits 50% of the specific binding of the radiolabeled ligand) is determined from the curve.

-

The Relative Binding Affinity (RBA) is calculated as the ratio of the IC50 of the reference estrogen (e.g., estradiol) to the IC50 of the test chemical, multiplied by 100.

Androgen Receptor (AR) Reporter Gene Assay

This assay measures the ability of a test chemical to modulate the transcriptional activity of the androgen receptor.

1. Cell Culture and Transfection:

-

A suitable mammalian cell line (e.g., HEK293, U2-OS) is cultured in appropriate media.

-

The cells are transiently or stably transfected with two plasmids:

-

An expression vector for the human androgen receptor.

-

A reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE).

-

2. Chemical Exposure:

-

The transfected cells are plated in multi-well plates and allowed to attach.

-

The cells are then exposed to various concentrations of the test chemical in the presence of a known AR agonist (e.g., dihydrotestosterone, DHT) to assess antagonistic activity, or in the absence of an agonist to assess agonistic activity.

3. Luciferase Assay:

-

After an incubation period, the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.

-

A luciferase substrate is added to the cell lysate.

-

The light produced by the luciferase-catalyzed reaction is measured using a luminometer.

4. Data Analysis:

-

The luciferase activity is normalized to a control (e.g., a co-transfected Renilla luciferase reporter or total protein concentration).

-

For antagonistic activity, the results are expressed as a percentage of the maximal response induced by the AR agonist alone.

-

Dose-response curves are generated, and IC50 (for antagonists) or EC50 (for agonists) values are calculated.

H295R Steroidogenesis Assay (OECD TG 456)

This in vitro assay is used to screen for chemicals that affect the production of steroid hormones, specifically 17β-estradiol and testosterone (B1683101).

1. Cell Culture:

-

Human H295R adrenocortical carcinoma cells are cultured in a multi-well plate format. These cells express the key enzymes required for steroidogenesis.

2. Chemical Exposure:

-

After an acclimation period, the cells are exposed to a range of concentrations of the test chemical for a defined period (typically 48 hours).

-

Positive controls (e.g., forskolin (B1673556) to induce steroidogenesis, prochloraz (B1679089) to inhibit it) and a solvent control are included in each assay.

3. Hormone Measurement:

-

At the end of the exposure period, the cell culture medium is collected.

-

The concentrations of 17β-estradiol and testosterone in the medium are measured using validated methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

4. Cell Viability Assessment:

-

The viability of the cells is assessed after exposure to the test chemical to ensure that the observed effects on hormone production are not due to cytotoxicity.

5. Data Analysis:

-

The hormone concentrations are normalized to the solvent control.

-

The results are expressed as a fold change relative to the control.

-

Statistical analysis is performed to determine the lowest observed effect concentration (LOEC) and the no observed effect concentration (NOEC) for changes in hormone production.

Signaling Pathways and Experimental Workflows

Caption: this compound's antagonistic action on steroid hormone receptors.

Caption: Workflow of an Androgen Receptor Reporter Gene Assay.

References

Toxicological Profile of Tonalide in Mammalian Systems: An In-depth Technical Guide

Introduction

Tonalide (B74961) (AHTN), a polycyclic musk, is a synthetic fragrance ingredient widely used in a variety of consumer products, including cosmetics, detergents, and perfumes.[1] Its prevalence has led to human exposure through dermal absorption, inhalation, and ingestion.[2] Consequently, this compound has been detected in human adipose tissue, blood, and breast milk.[3] This technical guide provides a comprehensive overview of the toxicological profile of this compound in mammalian systems, summarizing key findings on its toxicity, providing detailed experimental protocols, and visualizing relevant biological pathways and workflows.

Pharmacokinetics: Absorption, Distribution, and Excretion

Studies in rats indicate that dermal absorption of this compound is approximately 19%.[3] In contrast, research involving human volunteers and in vitro models suggests that human dermal absorption is significantly lower, at up to 4.1%.[3] Following absorption, this compound is distributed to various tissues, with notable accumulation in adipose tissue due to its lipophilic nature.[3] Concentrations in human adipose tissue have been found to range from 1 to 72 µg/kg fat.[3] this compound has also been measured in human blood at concentrations up to 247 ng/L and in breast milk at levels between 0.59 and 53 µg/kg.[3] Data on its metabolism and excretion pathways in mammals are less detailed in the provided literature, but its presence in various body compartments points to systemic distribution after exposure.

Acute Toxicity

This compound exhibits low to moderate acute toxicity following oral and dermal exposure in mammalian models.

2.1 Oral Acute Toxicity The median lethal dose (LD50) for oral exposure in rats ranges from 570 to 1377 mg/kg body weight.[3] Clinical signs of toxicity observed in these studies included sluggishness, piloerection (hair standing on end), and haematuria (blood in urine).[3] Mortalities were reported across all tested doses in some studies.[3]

2.2 Dermal Acute Toxicity Via the dermal route, this compound is considered to have low acute toxicity, with a reported LD50 in rats of >5000 mg/kg bw.[3] However, at very high doses (e.g., 10,000 mg/kg bw), significant toxicity was observed, including mortality and clinical signs such as depression, hunching, hind limb weakness, and prostration.[3]

Table 1: Summary of Acute Toxicity Data for this compound

| Exposure Route | Species | LD50 Value | Key Observations | Citations |

|---|---|---|---|---|

| Oral | Wistar Rat | 920 - 1150 mg/kg bw | Sluggishness, piloerection, haematuria. | [3] |

| Oral | Rat (non-guideline) | 570 - 1377 mg/kg bw | Mortalities occurred at all doses. | [3] |

| Dermal | SD Rat | >5000 mg/kg bw | Low toxicity; slight skin irritation. At 10,000 mg/kg bw, depression and mortality were observed. |[3] |

2.3 Experimental Protocol: Acute Oral Toxicity (Similar to OECD TG 401)

-

Test System: Wistar rats, typically 5 animals per sex per dose group.

-

Test Substance Administration: this compound, dissolved in a vehicle like isopropyl myristate, is administered as a single dose via oral gavage.

-

Dose Levels: A range of graduated doses are used, such as 700, 840, 1008, 1209, and 1451 mg/kg bw.

-

Observation Period: Animals are observed for 14 days post-administration.

-

Endpoints Monitored:

-

Mortality: The number of animal deaths is recorded to calculate the LD50.

-

Clinical Signs: Animals are observed for signs of toxicity, including changes in behavior (e.g., sluggishness), appearance (e.g., piloerection), and physiological functions (e.g., haematuria).

-

Body Weight: Body weight is measured periodically.

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.

-

Repeated Dose Toxicity

Sub-chronic exposure studies indicate that this compound is not expected to cause severe health effects from repeated oral exposure.

In a 13-week oral study conducted according to OECD TG 408, Sprague-Dawley rats were given daily doses of this compound in their diet at 1.5, 5, 15, or 50 mg/kg bw/day.[3] No mortalities or clinical signs of toxicity were observed.[3] The primary effect noted was a reduction in mean body weight gain in both male and female rats at the highest dose (50 mg/kg bw/day).[3] This effect was reversible, as demonstrated by a 4-week recovery period where animals from the high-dose group were maintained without treatment.[3]

Table 2: Summary of Repeated Dose Toxicity Study

| Study Duration | Species | Route | Dose Levels (mg/kg bw/day) | NOAEL (mg/kg bw/day) | Effects Observed at Higher Doses | Citations |

|---|

| 13 weeks | SD Rat | Oral (diet) | 1.5, 5, 15, 50 | 15 | Lower body weight gain at 50 mg/kg bw/day. |[3] |

3.1 Experimental Protocol: 13-Week Oral Toxicity Study (OECD TG 408)

-

Test System: Sprague-Dawley rats, typically 15 animals per sex per dose group.

-

Test Substance Administration: this compound is mixed into the diet and provided daily for 13 weeks.

-

Dose Levels: At least three dose levels (e.g., 1.5, 5, 15, 50 mg/kg bw/day) and a concurrent control group are used.

-

Recovery Group: A satellite group of animals (e.g., 3 per sex) from the control and high-dose groups are maintained for a treatment-free period (e.g., 4 weeks) to assess the reversibility of any effects.

-

Endpoints Monitored:

-

Clinical Observations: Daily checks for signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly.

-

Ophthalmology: Examined prior to and at the end of the study.

-

Hematology and Clinical Biochemistry: Blood samples are collected and analyzed at termination.

-

Urinalysis: Conducted at termination.

-

Pathology: Full necropsy, organ weight measurements, and histopathological examination of tissues from control and high-dose groups are performed.

-

3.2 Visualization: Experimental Workflow for a 90-Day Toxicity Study

Caption: Workflow for a standard 90-day repeated dose toxicity study.

Genotoxicity and Carcinogenicity

4.1 Genotoxicity Based on a range of in vitro and in vivo assays, this compound is not considered to be genotoxic.[3] It has tested negative in multiple assays, including:

-

Two sister chromatid exchange (SCE) assays in human lymphocytes.[3]

-

Two micronucleus tests in human peripheral lymphocytes and human hepatoma cells.[3]

-

An in vitro unscheduled DNA synthesis (UDS) assay in primary rat hepatocytes.[3]

-

An in vivo OECD TG 474 micronucleus test.[3]

4.2 Carcinogenicity Long-term carcinogenicity studies for this compound are not available.[3] However, its lack of genotoxic activity suggests a low carcinogenic potential.[3] Further supporting this, this compound showed no liver tumor initiating or promoting activity in a 90-day study in Wistar rats.[3]

4.3 Visualization: Genotoxicity Testing Strategy

Caption: A typical staged strategy for assessing the genotoxicity of a chemical.

Reproductive and Developmental Toxicity

5.1 Reproductive Toxicity In the 13-week repeated dose oral toxicity study, no adverse effects on reproductive organs were reported at doses up to 50 mg/kg bw/day.[3]

5.2 Developmental Toxicity A developmental toxicity study in pregnant Sprague-Dawley rats (similar to OECD TG 414) showed maternal toxicity at 50 mg/kg bw/day, evidenced by reduced body weight gain and food consumption.[3] Developmental effects were only observed secondary to this maternal toxicity.[3] The No-Observed-Adverse-Effect Level (NOAEL) for maternal toxicity was determined to be 15 mg/kg bw/day.[3]

Table 3: Summary of Developmental Toxicity Study

| Species | Route | Dose Levels (mg/kg bw/day) | Maternal NOAEL | Developmental NOAEL | Key Findings | Citations |

|---|

| SD Rat | Oral (gavage) | 5, 15, 50 | 15 mg/kg bw/day | Not explicitly stated, effects secondary to maternal toxicity. | Reduced maternal weight gain and food consumption at 50 mg/kg bw/day. |[3] |

5.3 Experimental Protocol: Developmental Toxicity Study (Similar to OECD TG 414)

-

Test System: Pregnant female rats (approx. 25 per group).

-

Test Substance Administration: this compound in a vehicle (e.g., corn oil) is administered daily by oral gavage during the period of major organogenesis (gestation days 7-17 for rats).

-

Dose Levels: At least three dose levels (e.g., 5, 15, 50 mg/kg bw/day) plus a vehicle control group.

-

Endpoints Monitored (Maternal):

-

Mortality, clinical signs, body weight, and food consumption are monitored throughout pregnancy.

-

At termination (near term), a full necropsy is performed. Uteri are examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.

-

-

Endpoints Monitored (Fetal):

-

Fetuses are weighed and examined for external malformations.

-

A subset of fetuses is examined for visceral abnormalities, and the remaining are processed for skeletal examination to detect malformations and variations.

-

Endocrine Disruption Potential

This compound has been investigated for its potential to interfere with the endocrine system. In vitro studies have shown that this compound exhibits very weak agonistic activity towards the human estrogen receptor alpha (hERα) and weak antagonistic activity towards hERβ.[3] It also acts as an inhibitor of androgen and progesterone (B1679170) binding to their respective receptors.[1]

However, in vivo studies in mammals have not demonstrated adverse effects related to this weak endocrine activity.[3] For instance, an in vivo uterotrophic assay in mice showed no estrogenic activity.[3] Similarly, studies in zebrafish did not find evidence of estrogenic effects, although some antagonistic effects were noted at higher concentrations.[3][4] Based on the current weight of evidence, this compound's weak in vitro endocrine activity is not considered to translate to adverse health effects in mammals.[3]

6.1 Visualization: this compound's Interaction with Steroid Receptors

Caption: this compound acting as an antagonist at a steroid hormone receptor site.

References

Tonalide's Metabolic Journey: An In-depth Technical Guide to its Biotransformation in Humans and Wildlife

A comprehensive examination of the metabolic pathways of tonalide (B74961) (AHTN), a synthetic musk compound, reveals a complex series of biotransformations in both human and wildlife species. This technical guide synthesizes current research to provide a detailed overview for researchers, scientists, and drug development professionals, focusing on quantitative data, experimental protocols, and the enzymatic processes involved.

This compound, a widely used fragrance ingredient, undergoes metabolic transformation in the body, leading to the formation of various metabolites. These processes, primarily oxidative in nature, are crucial for understanding the compound's biological fate, potential for bioaccumulation, and toxicological profile. This guide presents a detailed analysis of this compound's metabolic pathways, supported by quantitative data and experimental methodologies.

Metabolic Pathways of this compound

The biotransformation of this compound primarily involves oxidation of the parent molecule, leading to more polar and readily excretable compounds. The key metabolic reactions identified in humans and wildlife include hydroxylation, carboxylation, and the formation of lactones.

A pivotal study has identified five significant transformation products of this compound in human breast milk and fish samples. These include two major derivatives, 3-acetyl-5,6,7,8-tetrahydro-5,5,7,8,8-pentamethyl-2-naphthalenecarbaldehyde and (3-ethyl-5,6,7,8-tetrahydro-5,5,7,8,8-pentamethyl-2-naphthalenyl)methanol, along with three minor products: (5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphtalenyl)methanol, 5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphtalenecarbaldehyde, and methyl 5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenecarboxylate[1]. The formation of a lactone metabolite, known as AHTN-lactone, has also been reported as a significant biotransformation product.